molecular formula C14H18N2O2S B13713146 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione

5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione

Cat. No.: B13713146
M. Wt: 278.37 g/mol
InChI Key: WJGWAWWXTFKIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with isobutyl isothiocyanate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives .

Scientific Research Applications

5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the thiazolidine ring with the 4-aminobenzyl and isobutyl groups. This structure provides specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3

InChI Key

WJGWAWWXTFKIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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